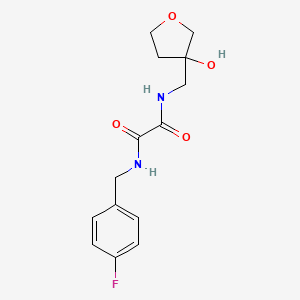
N1-(4-fluorobenzyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(4-fluorobenzyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide, also known as FTY720 or fingolimod, is a synthetic compound with potential therapeutic applications in the treatment of various neurological disorders. FTY720 is a sphingosine-1-phosphate (S1P) receptor modulator that has been extensively studied for its ability to modulate immune cell function and promote neuronal survival.
Applications De Recherche Scientifique
1. Pharmaceutical Research and Development
In the realm of pharmaceutical research, N1-(4-fluorobenzyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide and its derivatives have been extensively studied. For instance, Monteagudo et al. (2007) explored the metabolism and disposition of potent HIV integrase inhibitors, employing 19F-nuclear magnetic resonance (NMR) spectroscopy in their research. This technique supported the development of candidates, including a compound similar in structure to this compound, indicating its relevance in drug discovery processes (Monteagudo et al., 2007).
2. Analytical Chemistry and Drug Detection
The compound has also been a subject of study in forensic toxicology and analytical chemistry. Qian et al. (2015) identified four cannabimimetic indazole and indole derivatives in new illegal psychoactive substances, where the structure of this compound was relevant for the identification and analysis of these substances (Qian et al., 2015).
3. Neurological Research
In neurological research, compounds similar to this compound have been investigated. For example, Iwamoto and Kita (2006) studied a novel potent Na+/Ca2+ exchange (NCX) inhibitor, which showed relevance in protecting against hypoxia/reoxygenation-induced neuronal cell damage. This indicates the potential therapeutic application of similar compounds in neuroprotection (Iwamoto & Kita, 2006).
4. Chemical Synthesis and Material Science
In the field of chemical synthesis and material science, Mamedov et al. (2016) developed a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides. This methodology is applicable to the synthesis of derivatives of N-(2-carboxyphenyl)aryloxalmonoamides, demonstrating the compound’s relevance in synthetic chemistry (Mamedov et al., 2016).
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[(3-hydroxyoxolan-3-yl)methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O4/c15-11-3-1-10(2-4-11)7-16-12(18)13(19)17-8-14(20)5-6-21-9-14/h1-4,20H,5-9H2,(H,16,18)(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTMDSPXDBOECM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



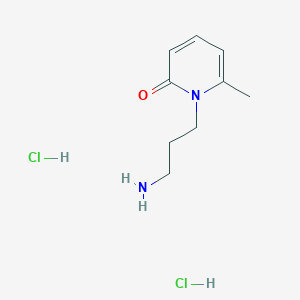

![1-[(furan-2-yl)methyl]-3-(2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetyl)urea](/img/structure/B2406641.png)
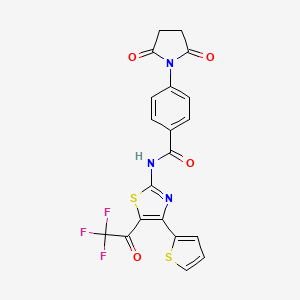
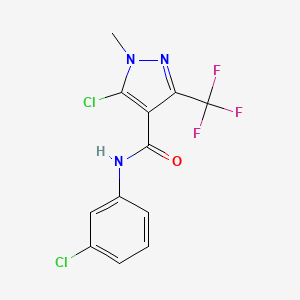
![5-((2-methoxyphenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2406646.png)
![8-hydroxy-1H,2H,4H,5H-pyrano[3,4-c]chromen-5-one](/img/structure/B2406648.png)
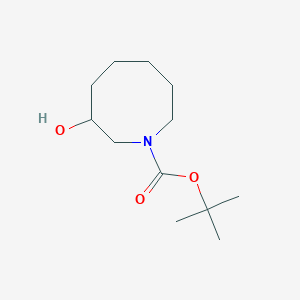
![N-butyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2406651.png)
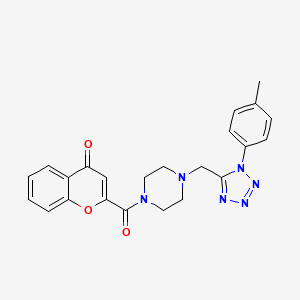
![3-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-6-methylquinolin-4-amine](/img/structure/B2406655.png)
![6-(4-Chlorophenyl)sulfonyl-2-cyclopropyl-5-methylsulfanylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2406657.png)